3-ethylcyclobutan-1-ol, Mixture of diastereomers
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Overview
Description
3-ethylcyclobutan-1-ol, Mixture of diastereomers, is a chemical compound with the molecular formula C6H12O and a molecular weight of 100.16 g/mol . This compound consists of a cyclobutane ring with an ethyl group and a hydroxyl group attached to it. The term “mixture of diastereomers” indicates that the compound exists in multiple stereoisomeric forms that are not mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethylcyclobutan-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reduction of 3-ethylcyclobutanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of 3-ethylcyclobutan-1-ol may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Additionally, purification steps like distillation or chromatography are employed to isolate the desired diastereomers .
Chemical Reactions Analysis
Types of Reactions
3-ethylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 3-ethylcyclobutanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form 3-ethylcyclobutane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in THF.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in DCM.
Major Products
Oxidation: 3-ethylcyclobutanone
Reduction: 3-ethylcyclobutane
Substitution: 3-ethylcyclobutyl chloride or 3-ethylcyclobutyl bromide
Scientific Research Applications
3-ethylcyclobutan-1-ol is used in various scientific research applications:
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclobutane derivatives.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs with cyclobutane cores.
Mechanism of Action
The mechanism of action of 3-ethylcyclobutan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The cyclobutane ring provides a rigid framework that affects the compound’s overall conformation and steric properties.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanol: Lacks the ethyl group, making it less sterically hindered.
3-methylcyclobutan-1-ol: Similar structure but with a methyl group instead of an ethyl group.
Cyclobutanone: The oxidized form of cyclobutanol, lacking the hydroxyl group.
Uniqueness
3-ethylcyclobutan-1-ol is unique due to the presence of both the ethyl group and the hydroxyl group on the cyclobutane ring. This combination of functional groups and the resulting diastereomeric mixture provide distinct stereochemical and reactivity profiles compared to its analogs .
Properties
IUPAC Name |
3-ethylcyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-2-5-3-6(7)4-5/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZYHUWOVZTDPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69647-60-5 |
Source
|
Record name | 3-ethylcyclobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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